molecular formula C8H17FN2O B13296306 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol

1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B13296306
M. Wt: 176.23 g/mol
InChI Key: JMOSTRPPGULRRJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is an organic compound with the molecular formula C8H17FN2O. This compound features a fluorine atom, a piperazine ring, and a hydroxyl group, making it a versatile molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperazine with 3-chloro-1-fluoropropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules .

Comparison with Similar Compounds

  • 1-Fluoro-3-(2-methylpiperazin-1-yl)propan-2-ol
  • 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine

Uniqueness: 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to its analogs. This fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate in drug development .

Properties

Molecular Formula

C8H17FN2O

Molecular Weight

176.23 g/mol

IUPAC Name

1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C8H17FN2O/c1-10-2-4-11(5-3-10)7-8(12)6-9/h8,12H,2-7H2,1H3

InChI Key

JMOSTRPPGULRRJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(CF)O

Origin of Product

United States

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